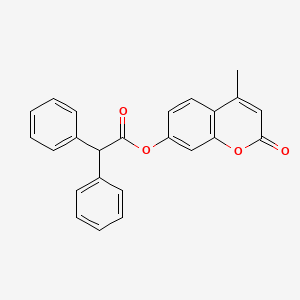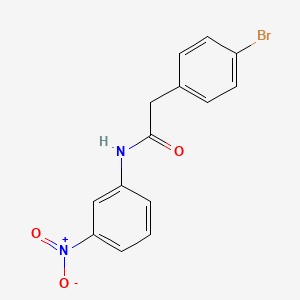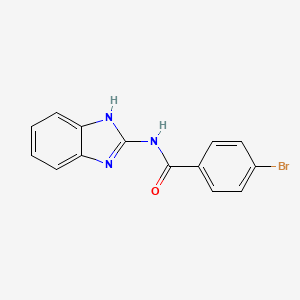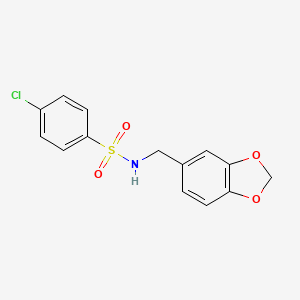
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DMTT is a member of the triazole family of compounds, which have been found to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. It has been found to be effective against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In addition, 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in bacterial and fungal growth, as well as cancer cell proliferation. 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and cell division. In addition, 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a low potential for toxicity in animal models, with no significant adverse effects observed at doses up to 200 mg/kg. In addition, 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol has been found to exhibit good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is its broad spectrum of biological activity, which makes it a promising candidate for the development of new antimicrobial and anticancer agents. In addition, its low toxicity and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. However, one limitation of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol. One area of interest is the development of new 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol derivatives with enhanced biological activity and improved pharmacokinetic properties. Another area of interest is the use of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol as a lead compound for the development of new antimicrobial and anticancer agents. Finally, further studies are needed to fully elucidate the mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol and its potential applications in the treatment of various diseases.
Conclusion:
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol is a promising compound with a wide range of potential applications in drug discovery and development. Its broad spectrum of biological activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully elucidate the mechanism of action of 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol and its potential applications in the treatment of various diseases.
Métodos De Síntesis
5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxyphenyl hydrazine with acrylonitrile followed by the reaction of the resulting intermediate with thiourea. Another method involves the reaction of 3,4-dimethoxyphenyl hydrazine with acrylamide followed by the reaction of the resulting intermediate with sulfur. Both methods have been reported to yield 5-(3,4-dimethoxyphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol in good yields and high purity.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)8-17-13(15-16-14(17)20)10-5-6-11(18-3)12(7-10)19-4/h5-7H,1,8H2,2-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKMPKWOXNYUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5783766.png)




